

Solubility of 4-Bromo-2-Fluorobenzylamine Hydrochloride in different solvents

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Compound of Interest

Compound Name: 4-Bromo-2-Fluorobenzylamine
Hydrochloride

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An In-Depth Technical Guide to the Solubility of 4-Bromo-2-Fluorobenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of **4-Bromo-2-fluorobenzylamine hydrochloride** (CAS: 147181-08-6), a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, elucidates the core physicochemical principles governing its solubility. It offers detailed, field-proven experimental protocols for researchers to generate reliable and reproducible solubility data. The focus is on empowering scientists with the foundational knowledge and practical methodologies required for critical applications in drug discovery and process development.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone physicochemical property. It dictates everything from reaction kinetics and purification strategies in chemical synthesis to bioavailability and formulation design in drug development. **4-Bromo-2-fluorobenzylamine hydrochloride**, as a

substituted benzylamine derivative, is frequently utilized in the synthesis of complex bioactive molecules. An in-depth understanding of its behavior in various solvent systems is not merely academic; it is a prerequisite for efficient process optimization, robust formulation, and ensuring consistent product performance.

This guide moves beyond a simple data sheet, offering instead a logical and scientific approach to solubility. We will explore the theoretical underpinnings of why this molecule behaves as it does and provide the practical tools to quantify its solubility with high fidelity.

Physicochemical Properties and Theoretical Solubility Profile

4-Bromo-2-fluorobenzylamine hydrochloride is the salt of a relatively weak base (4-Bromo-2-fluorobenzylamine) and a strong acid (hydrochloric acid). This fundamental characteristic is the primary determinant of its solubility behavior.

- Molecular Structure: $C_7H_8BrClFN$
- Molecular Weight: 240.50 g/mol [1][2]
- Melting Point: 250-257 °C [2][3]
- Parent Free Base: 4-Bromo-2-fluorobenzylamine (CAS: 112734-22-2) [4]
 - Computed LogP: 1.9 [4]

The Impact of Salt Formation

The conversion of the parent amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve stability. [5] The primary amine group is protonated, forming an ammonium salt. This introduces ionic character to the molecule, which generally leads to:

- Enhanced Polarity: The ionic nature of the salt significantly increases its polarity compared to the free base.

- Improved Aqueous Solubility: Following the principle of "like dissolves like," the polar salt form is predicted to have significantly higher solubility in polar solvents, particularly water and lower-aliphatic alcohols (methanol, ethanol), than its more hydrophobic free base.^{[5][6]}

The Critical Influence of pH

For an amine hydrochloride, pH is arguably the most critical factor controlling aqueous solubility. The equilibrium between the protonated (salt) form and the deprotonated (free base) form is governed by the pKa of the conjugate acid (the protonated amine).

- In Acidic Media (pH < pKa): The equilibrium favors the protonated, ionic form (R-NH₃⁺ Cl⁻). This form is more polar and thus more soluble in aqueous solutions.
- In Basic Media (pH > pKa): The equilibrium shifts towards the deprotonated, neutral free base (R-NH₂). The free base is less polar and significantly less soluble in water, which can lead to its precipitation from the solution.^[7]

Therefore, the solubility of **4-Bromo-2-fluorobenzylamine hydrochloride** is expected to be highest at low pH and decrease as the pH rises above its pKa. A full pH-solubility profile is essential for any development work.

Solvent Polarity and Predicted Behavior

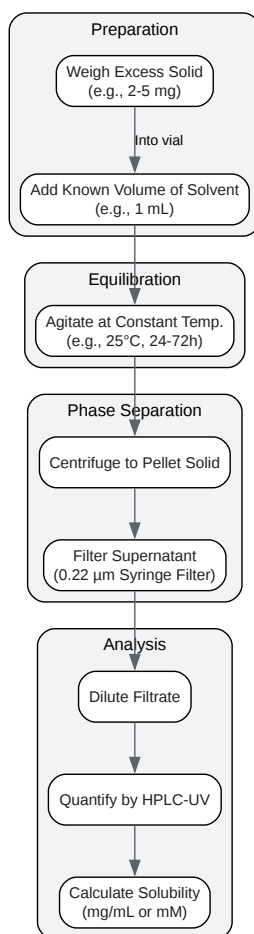
Based on general principles, a qualitative solubility prediction can be made:

Solvent Class	Predicted Solubility	Rationale
Polar Protic (e.g., Water, Methanol, Ethanol)	High to Moderate	Favorable ion-dipole interactions and hydrogen bonding can effectively solvate the ammonium salt.
Polar Aprotic (e.g., DMSO, Acetonitrile, Acetone)	Moderate to Low	Can solvate the molecule to some extent, but less effectively than protic solvents. Solubility may be limited.
Non-Polar (e.g., Toluene, Hexane, Diethyl Ether)	Very Low / Insoluble	These solvents cannot effectively solvate the ionic salt, leading to poor solubility.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the isothermal shake-flask method.^{[8][9][10]} This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature. The following protocol is a robust, self-validating system compliant with principles outlined in pharmaceutical guidelines.^{[11][12]}

Workflow for Thermodynamic Solubility Determination



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Caption: Isothermal Shake-Flask Method Workflow.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of **4-Bromo-2-fluorobenzylamine hydrochloride** in a selected solvent at a controlled temperature.

Materials:

- **4-Bromo-2-fluorobenzylamine hydrochloride** (purity >97%)
- Selected solvents (Analytical/HPLC grade)
- Thermostatic shaker or orbital agitator

- Calibrated analytical balance
- Microcentrifuge
- Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks, pipettes, and vials
- Syringe filters (e.g., 0.22 μm PVDF or PTFE, pre-tested for low compound binding)

Procedure:

- Preparation of Saturated Solutions:
 - Accurately weigh an amount of **4-Bromo-2-fluorobenzylamine hydrochloride** that is certain to be in excess of its solubility limit (e.g., 2-5 mg) and place it into a glass vial.
 - Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
 - Prepare at least three replicate vials for each solvent to ensure reproducibility.
 - Causality Note: Using an excess of solid material is crucial to ensure that the final solution is truly saturated and in equilibrium with the solid phase.
- Equilibration:
 - Seal the vials securely.
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).
 - Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
 - Trustworthiness Note: The time required to reach equilibrium should be confirmed by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it

plateaus). This validates that the measured solubility is the true thermodynamic value, not a kinetic artifact.[9]

- Phase Separation:
 - Remove the vials from the shaker and let them stand for a short period to allow coarse particles to settle.
 - Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining undissolved solid.
 - Carefully withdraw an aliquot of the clear supernatant using a pipette.
 - Immediately filter the supernatant through a 0.22 μm syringe filter into a clean HPLC vial.
 - Causality Note: This two-step separation process (centrifugation followed by filtration) is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[9]
- Sample Analysis and Quantification:
 - Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
 - Prepare a set of calibration standards of known concentrations from a stock solution of the compound.
 - Analyze the standards and the diluted sample using a validated HPLC-UV method. The wavelength for detection should be set to the λ_{max} of the compound for optimal sensitivity.
 - Trustworthiness Note: A validated, linear, and specific HPLC method ensures that the concentration is measured accurately and without interference from impurities or degradants.
- Data Calculation:
 - Determine the concentration of the diluted sample from the calibration curve.

- Calculate the original solubility in the solvent, accounting for the dilution factor.
- Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).
- Report the result as the mean \pm standard deviation of the replicate measurements.

pH-Solubility Profiling

To fully characterize an ionizable compound like this one, a pH-solubility profile is mandatory.
[\[13\]](#)

Protocol for pH-Solubility Profile

This protocol follows the same shake-flask methodology described above, with the primary difference being the use of a series of aqueous buffers as the solvents.

- Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4) according to USP standards.[\[11\]](#)[\[12\]](#)
- Execution: Perform the shake-flask experiment (Steps 1-5 in Section 3.2) in each buffer.
- pH Verification: Crucially, the pH of the supernatant must be measured after the equilibration period to confirm the final pH of the saturated solution.[\[11\]](#)
- Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH. This visual representation is critical for identifying the pH at which solubility begins to drop, which is related to the compound's pKa.

Logical Flow for pH-Dependent Analysis

Caption: Workflow for generating a pH-solubility profile.

Data Presentation Template

Since published data is scarce, researchers should use a structured format to report their findings.

Table 1: Experimentally Determined Solubility of 4-Bromo-2-Fluorobenzylamine HCl at 25°C

Solvent	Solvent Class	Solubility (mg/mL)	Solubility (mM)	Observations
Water	Polar Protic	[Experimental Value]	[Calculated Value]	
pH 1.2 HCl Buffer	Aqueous	[Experimental Value]	[Calculated Value]	
pH 4.5 Acetate Buffer	Aqueous	[Experimental Value]	[Calculated Value]	
pH 6.8 Phosphate Buffer	Aqueous	[Experimental Value]	[Calculated Value]	
Methanol	Polar Protic	[Experimental Value]	[Calculated Value]	
Ethanol	Polar Protic	[Experimental Value]	[Calculated Value]	
Acetonitrile	Polar Aprotic	[Experimental Value]	[Calculated Value]	
Acetone	Polar Aprotic	[Experimental Value]	[Calculated Value]	
Toluene	Non-Polar	[Experimental Value]	[Calculated Value]	
Hexane	Non-Polar	[Experimental Value]	[Calculated Value]	

Conclusion and Forward Outlook

This guide establishes a robust scientific and methodological foundation for assessing the solubility of **4-Bromo-2-fluorobenzylamine hydrochloride**. While direct quantitative data is not readily available in public literature, the principles of its salt chemistry provide a strong predictive framework. As an amine hydrochloride, it is expected to exhibit pH-dependent aqueous solubility, being most soluble in acidic conditions, and to favor polar protic solvents over non-polar media.

For the researcher, scientist, or drug development professional, the true value lies not in a pre-existing number, but in the capacity to generate that number reliably. The detailed isothermal shake-flask protocol provided herein represents a field-proven, self-validating system for obtaining high-quality, thermodynamic solubility data. Adherence to this methodology will empower researchers to make informed decisions in process chemistry, pre-formulation studies, and the overall advancement of their development programs.

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